Hamamelose
Overview
Description
Synthesis Analysis
The synthesis of L-hamamelose from D-ribose involves a series of reaction steps, including a stereoselective Grignard reaction, a stereoselective crossed aldol reaction, and a controlled oxidative cleavage. This route results in L-hamamelose with a 42% overall yield, highlighting its importance as a chiral building block for synthesizing enantiopure compounds (Kim et al., 2009).
Molecular Structure Analysis
The solid-state structure of D-hamamelose has been analyzed using CP MAS NMR spectra and X-ray data, revealing a mixture of cyclic forms including alpha- and beta-furanoses and pyranoses. The X-ray analysis confirmed its monoclinic system and furanose ring conformation, illustrating the complex molecular structure of hamamelose (Hricovíniová et al., 2005).
Chemical Reactions and Properties
Hamamelose undergoes various chemical reactions, including catabolism by Kluyvera citrophila, leading to the production of CO2 under aerobic conditions and a mix of lactate, succinate, formate, acetate, and ethanol under anaerobic conditions. This process illustrates the sugar's dissimilation pathway, which parallels glycolysis, highlighting its biochemical significance (Thanbichler & Beck, 1974).
Physical Properties Analysis
The study of hamamelose's physical properties, such as its crystalline structure, has been facilitated by methods like high-performance liquid chromatography (HPLC) and amperometric detection. These techniques have been employed to purify and identify hamamelose from plant leaves, underscoring the importance of analytical methods in understanding its physical characteristics (Andralojc et al., 1998).
Chemical Properties Analysis
Research on hamamelose's chemical properties has expanded into the realm of natural products, where its interaction with tea polyphenols was explored. This interaction modulates the postprandial glycemic response to high-amylose maize starch, indicating hamamelose's potential in dietary applications and health-related benefits (Chai et al., 2013).
Scientific Research Applications
1. Catabolism and Biological Degradation
Hamamelose, a sugar commonly found in green land plants, undergoes biological degradation under both aerobic and anaerobic conditions. Studies have shown that microorganisms, isolated from plant material, can grow on hamamelose, leading to its catabolism into various end-products like CO2, lactate, succinate, formate, acetate, and ethanol. This process is similar to glycolysis, indicating hamamelose's role in metabolic pathways (Thanbichler & Beck, 1974).
2. Conversion in Plant Leaves
Research on Phaseolus vulgaris L. leaves demonstrated the conversion of hamamelose into 2-carboxy-D-arabinitol and its phosphate derivative, highlighting its potential involvement in plant physiological processes. This conversion is influenced by various factors and suggests a specific pathway for hamamelose biosynthesis from Calvin cycle intermediates (Andralojc et al., 1996).
3. Chemotaxonomic Markers
Hamamelose and its derivatives, such as hamamelitol, have been studied for their potential as chemotaxonomic markers in various plant species, particularly in the genus Primula. Their presence or absence and the amounts in which they are found can provide valuable information for plant taxonomy and evolutionary studies (Sellmair et al., 1977).
4. Synthesis in Chloroplasts
Investigations into the biosynthesis of hamamelose have revealed that it occurs in the chloroplasts of plants, particularly in spinach chloroplasts. The synthesis of hamamelose diphosphate in these chloroplasts underlines its significance in plant metabolic processes (Beck et al., 1971).
5. Enzymatic Studies
Studies focusing on enzymes like hamamelosekinase have provided insights into the metabolic processing of hamamelose in microorganisms. Such research has implications for understanding the broader metabolic roles of hamamelose in different biological systems (Beck et al., 2005).
6. Protective Activities Against UVB Irradiation
Hamamelitannin, a compound related to hamamelose, has been shown to protect murine skin fibroblasts from UVB-induced damage. Its association with cells and potent scavenging activities against active oxygens highlights its potential in skincare and protection against environmental stressors (Masaki et al., 1995).
7. Synthetic Applications
The synthesis of L-hamamelose from D-ribose represents an important development in carbohydrate chemistry. L-hamamelose's role as a chiral building block for the synthesis of various compounds underlines its significance in chemical research (Kim et al., 2009).
8. Novel Enzyme Discovery in Hamamelose Pathway
An RLP (RuBisCO-like protein) that functions as an oxygenase in the d-hamamelose pathway has been discovered. This finding expands our understanding of RuBisCO's functions and the metabolic pathways involving hamamelose, providing insights into its diverse biological roles (Kim et al., 2018).
Future Directions
properties
IUPAC Name |
(2R,3R,4R)-2,3,4,5-tetrahydroxy-2-(hydroxymethyl)pentanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-4(10)5(11)6(12,2-8)3-9/h2,4-5,7,9-12H,1,3H2/t4-,5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVNGXVNRCEBDS-HSUXUTPPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(CO)(C=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@](CO)(C=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-C-Hydroxymethyl-D-ribose | |
CAS RN |
4573-78-8 | |
Record name | Hamamelose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4573-78-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hamamelose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004573788 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HAMAMELOSE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3107IMR9FU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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